molecular formula C10H14FOP B14627593 (1,1-Dimethylethyl)phenyl phosphinic fluoride CAS No. 55236-56-1

(1,1-Dimethylethyl)phenyl phosphinic fluoride

Cat. No.: B14627593
CAS No.: 55236-56-1
M. Wt: 200.19 g/mol
InChI Key: VKTPSNOJVZIQHQ-UHFFFAOYSA-N
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Description

(1,1-Dimethylethyl)phenyl phosphinic fluoride is a chemical compound with the molecular formula C10H14FOP. It consists of 14 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylethyl)phenyl phosphinic fluoride typically involves the reaction of phenyl phosphinic acid with tert-butyl chloride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethylethyl)phenyl phosphinic fluoride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

Scientific Research Applications

(1,1-Dimethylethyl)phenyl phosphinic fluoride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Dimethylethyl)phenyl phosphinic fluoride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in scientific research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl phosphinic acid
  • tert-Butyl phosphinic acid
  • Phenyl phosphine oxide

Uniqueness

(1,1-Dimethylethyl)phenyl phosphinic fluoride is unique due to the presence of both a phenyl group and a tert-butyl group attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it different from other similar compounds.

Properties

CAS No.

55236-56-1

Molecular Formula

C10H14FOP

Molecular Weight

200.19 g/mol

IUPAC Name

[tert-butyl(fluoro)phosphoryl]benzene

InChI

InChI=1S/C10H14FOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

VKTPSNOJVZIQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)F

Origin of Product

United States

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